molecular formula C18H11ClF3N3O2 B12451844 4-[6-(4-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid

4-[6-(4-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid

Cat. No.: B12451844
M. Wt: 393.7 g/mol
InChI Key: BJJZOJUDLHDVAG-UHFFFAOYSA-N
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Description

4-[6-(4-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid is a complex organic compound that features a pyrimidine ring substituted with a chlorophenyl and a trifluoromethyl group, linked to an aminobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(4-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored due to its mild conditions and high functional group tolerance.

  • Step 1: Synthesis of the Pyrimidine Core

    • The pyrimidine core can be synthesized by reacting 4-chlorobenzaldehyde with trifluoroacetic acid and ammonium acetate under reflux conditions to form 4-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidine.
  • Step 2: Amination Reaction

    • The pyrimidine derivative is then subjected to an amination reaction with 4-aminobenzoic acid in the presence of a suitable base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Oxidation Reactions

The benzoic acid moiety in the compound can undergo oxidation under specific conditions. For example:

  • Reagents : Hydrogen peroxide (H2O2H_2O_2) or potassium permanganate (KMnO4KMnO_4)

  • Products : Oxidized derivatives such as nitrobenzoic acid or benzoquinone analogs .

  • Mechanism : The carboxylic acid group reacts with oxidizing agents, typically leading to functional group transformations (e.g., conversion of COOH-COOH to NO2-NO_2 or quinone structures).

Coupling Reactions

The amino group (NH2-NH_2) in the compound can participate in coupling reactions, a common feature of aminobenzoic acid derivatives. For instance:

  • Reagents : Coupling agents like Cs2CO3Cs_2CO_3 in DMF or LiOHLiOH

  • Products : Diaryl ethers or aminopyrimidines (e.g., phenoxypyrimidines or aminopyrimidines with ester groups) .

  • Mechanism : The amino group reacts with aryl halides or chlorides, facilitated by base catalysts, to form new carbon-nitrogen bonds.

Hydrolysis and Esterification

The compound’s carboxylic acid group can undergo hydrolysis or esterification:

  • Hydrolysis : Treatment with LiOHLiOH or aqueous bases converts ester intermediates into carboxylic acids .

  • Esterification : Reaction with alcohols or alcohol derivatives under acidic conditions forms esters (e.g., ethyl esters) .

  • Isomerization : During hydrolysis, electron-withdrawing groups (e.g., CF3CF_3) may induce isomerization of allyl groups to propenyl derivatives .

Nucleophilic Substitution

The pyrimidine ring’s substituents (e.g., chloro groups) are susceptible to nucleophilic attack:

  • Reagents : Amines, phenols, or other nucleophiles

  • Products : Substituted pyrimidines (e.g., phenoxypyrimidines or aminopyrimidines) .

  • Mechanism : Chlorine displacement occurs under basic conditions (e.g., Cs2CO3Cs_2CO_3), with the nucleophile replacing the chloride.

Cyclization Reactions

Pyrimidine derivatives often participate in cyclization processes, as seen in analogous systems:

  • Reagents : Bromination agents (e.g., HBrHBr) followed by OO-nucleophilic attack

  • Products : Spiro-heterocycles (e.g., spiro[furo[3,2-cc]pyran-2,5′-pyrimidine] derivatives) .

  • Mechanism : Bromination activates the pyrimidine ring, enabling subsequent cyclization via nucleophilic attack by oxygen-containing groups.

Research Findings

  • Biological Implications : The trifluoromethyl (CF3CF_3) group enhances lipophilicity and modulates interactions with molecular targets, such as enzymes or receptors, potentially influencing therapeutic applications .

  • Synthetic Versatility : The compound’s multi-step synthesis often involves coupling agents (e.g., Cs2CO3Cs_2CO_3) and controlled reaction conditions to optimize yield and purity .

  • Structural Analogues : Related compounds, such as 4-[(quinolin-4-yl)amino]benzamide derivatives, exhibit anti-influenza activity through interactions with viral RNA polymerase targets .

Scientific Research Applications

4-[6-(4-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a neuroprotective and anti-neuroinflammatory agent. The compound’s ability to inhibit nitric oxide and tumor necrosis factor-α production makes it a candidate for treating neurodegenerative diseases.

    Biological Research: The compound is used in studies involving cell viability assays, molecular docking, and western blotting to understand its interaction with cellular proteins and pathways.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 4-[6-(4-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[6-(4-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable compound in drug discovery and development.

Biological Activity

4-[6-(4-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid, also known as a derivative of 4-aminobenzoic acid (PABA), is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C18H11ClF3N3O2
  • Molecular Weight : 393.747 g/mol
  • CAS Number : Not specifically listed but related to similar compounds.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Notably, it has shown potential in inhibiting RNA polymerase, which is crucial for viral replication.

Key Interactions:

  • The benzene ring and the carboxylic acid group interact with amino acids in the active site of RNA polymerase, forming significant interactions such as Pi-Pi stacking and salt bridges .

Biological Activities

  • Antiviral Activity
    • The compound has demonstrated antiviral properties, particularly against influenza viruses. In vitro studies using MDCK cells revealed that it exhibits a cytopathic effect (CPE) inhibition rate with an effective concentration (EC50) value of approximately 22.94 µM .
  • Anticancer Activity
    • Several derivatives of PABA have been evaluated for their anticancer properties. For instance, one study reported IC50 values ranging from 21.3 to 28.3 µM against various cancer cell lines, indicating moderate to high activity compared to standard chemotherapeutics like doxorubicin .
    • The compound's ability to induce apoptosis in cancer cells has been linked to its structural characteristics, particularly the presence of the trifluoromethyl group which enhances its lipophilicity and cellular uptake.
  • Antimicrobial Activity
    • The compound exhibits broad-spectrum antimicrobial properties, with minimum inhibitory concentrations (MIC) against Staphylococcus aureus reported at 15.62 µM and notable antifungal activity with MIC values as low as 7.81 µM .

Structure-Activity Relationships (SAR)

The biological efficacy of this compound can be understood through its structure-activity relationships:

Structural Feature Impact on Activity
Trifluoromethyl Group Enhances lipophilicity and membrane permeability
Chlorophenyl Substituent Increases binding affinity to target proteins
Amino Group Essential for interaction with biological targets

Case Studies

  • Influenza Virus Inhibition
    • A study conducted on various PABA derivatives highlighted that modifications on the aminobenzoic acid structure significantly impacted antiviral efficacy. The most potent compounds showed over 50% inhibition at concentrations below 50 µM .
  • Cancer Cell Proliferation
    • Research involving MCF-7 breast cancer cells indicated that certain derivatives exhibited IC50 values as low as 5.85 µM, demonstrating superior anticancer activity compared to traditional agents .

Properties

Molecular Formula

C18H11ClF3N3O2

Molecular Weight

393.7 g/mol

IUPAC Name

4-[[4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid

InChI

InChI=1S/C18H11ClF3N3O2/c19-12-5-1-10(2-6-12)14-9-15(18(20,21)22)25-17(24-14)23-13-7-3-11(4-8-13)16(26)27/h1-9H,(H,26,27)(H,23,24,25)

InChI Key

BJJZOJUDLHDVAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC(=N2)NC3=CC=C(C=C3)C(=O)O)C(F)(F)F)Cl

Origin of Product

United States

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